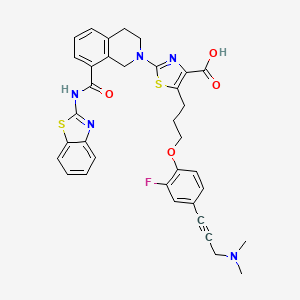
A-1155463
Vue d'ensemble
Description
A-1155463 est un inhibiteur hautement puissant et sélectif de la protéine B-cell lymphoma-extra large (BCL-XL). BCL-XL est un membre de la famille des protéines B-cell lymphoma 2 (BCL-2), qui jouent un rôle crucial dans la régulation de l'apoptose, ou mort cellulaire programmée. En inhibant BCL-XL, this compound favorise l'apoptose dans les cellules cancéreuses qui dépendent de BCL-XL pour leur survie .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
A-1155463 est synthétisé par une série de réactions chimiques impliquant le couplage de divers intermédiaires. La voie de synthèse implique généralement les étapes suivantes:
Formation du noyau d'isoquinoléine: La synthèse commence par la formation du noyau d'isoquinoléine par une réaction de cyclisation.
Introduction du fragment de benzothiazole: Le fragment de benzothiazole est introduit par une réaction de substitution nucléophile.
Couplage avec l'acide thiazole carboxylique: La dernière étape implique le couplage de l'intermédiaire isoquinoléine-benzothiazole avec l'acide thiazole carboxylique en conditions basiques.
Méthodes de production industrielle
La production industrielle d'this compound suit des voies de synthèse similaires, mais est optimisée pour une production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de synthèse automatisée et de techniques de purification pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
A-1155463 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction: Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution: Des réactions de substitution nucléophile et électrophile peuvent être réalisées pour introduire différents substituants.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs comme les halogénoalcanes et les halogénoarènes sont utilisés dans les réactions de substitution.
Produits majeurs
Les produits majeurs formés à partir de ces réactions comprennent divers dérivés d'this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour la recherche et le développement ultérieurs .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Recherche sur le cancer: Il est utilisé pour étudier le rôle de BCL-XL dans la survie des cellules cancéreuses et pour développer de nouvelles thérapies contre le cancer.
Études sur l'apoptose: Le composé est utilisé pour étudier les mécanismes de l'apoptose et le rôle de BCL-XL dans la régulation de la mort cellulaire.
Développement de médicaments: This compound sert de composé de tête pour le développement de nouveaux inhibiteurs de BCL-XL avec une efficacité et une sélectivité améliorées.
Mécanisme d'action
This compound exerce ses effets en se liant à la protéine BCL-XL et en inhibant sa fonction anti-apoptotique. Cela conduit à l'activation de protéines pro-apoptotiques telles que le médiateur de la mort cellulaire interagissant avec BCL-2 (BIM) et la protéine X associée à BCL-2 (BAX), qui favorisent la perméabilisation de la membrane externe mitochondriale et la libération du cytochrome c. Cela déclenche finalement l'activation des caspases et l'exécution de l'apoptose .
Applications De Recherche Scientifique
A-1155463 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of BCL-XL in cancer cell survival and to develop new cancer therapies.
Apoptosis Studies: The compound is used to investigate the mechanisms of apoptosis and the role of BCL-XL in regulating cell death.
Drug Development: This compound serves as a lead compound for the development of new BCL-XL inhibitors with improved efficacy and selectivity.
Mécanisme D'action
A-1155463 exerts its effects by binding to the BCL-XL protein and inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BCL-2-interacting mediator of cell death (BIM) and BCL-2-associated X protein (BAX), which promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This ultimately triggers the activation of caspases and the execution of apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
A-1331852: Un autre inhibiteur puissant de BCL-XL avec une structure et une fonction similaires.
ABT-263 (Navitoclax): Un inhibiteur double de BCL-2 et BCL-XL, utilisé en thérapie contre le cancer.
WEHI-539: Un inhibiteur sélectif de BCL-XL avec une structure chimique différente.
Unicité
A-1155463 est unique en raison de sa haute sélectivité pour BCL-XL par rapport aux autres protéines de la famille BCL-2, telles que BCL-2 et la leucémie myéloïde cellulaire 1 (MCL-1). Cette sélectivité réduit le risque d'effets hors cible et améliore son potentiel en tant qu'agent thérapeutique .
Propriétés
IUPAC Name |
2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenoxy]propyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCFODXNRVBTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC1=CC(=C(C=C1)OCCCC2=C(N=C(S2)N3CCC4=C(C3)C(=CC=C4)C(=O)NC5=NC6=CC=CC=C6S5)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32FN5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does A-1155463 interact with BCL-XL and what are the downstream consequences?
A1: this compound binds with picomolar affinity to the BH3-binding groove of BCL-XL. [ [] ] This binding prevents BCL-XL from sequestering pro-apoptotic proteins like BAK and BAX, ultimately leading to the activation of the mitochondrial apoptotic pathway. [ [, , ] ] This cascade culminates in caspase activation and programmed cell death. [ [, , ] ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C34H31FN6O4S2, and its molecular weight is 666.8 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research papers don't delve into detailed spectroscopic data, they do confirm its structural characterization through X-ray crystallography, revealing key interactions within the BCL-XL binding pocket. [ [, , ] ]
Q4: Has the performance of this compound been evaluated under various conditions?
A4: The provided research primarily focuses on the biological activity and in vitro/in vivo efficacy of this compound. Information regarding its material compatibility and stability under diverse conditions is not explicitly addressed.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound functions as an inhibitor, specifically targeting BCL-XL. There is no evidence suggesting it possesses catalytic properties.
Q6: Have computational methods been employed in the development or study of this compound?
A6: Yes, structure-based drug design, guided by X-ray crystallography, played a significant role in the development of this compound. [ [, , ] ] This approach optimized the compound's interactions within the BCL-XL binding pocket, enhancing its potency and selectivity. Quantitative systems pharmacology (QSP) modeling has also been used to simulate the response of virtual tumors to this compound, offering insights into its efficacy and potential resistance mechanisms. [ [] ]
Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?
A7: Research highlights that introducing sp3-rich moieties within the this compound scaffold enhances its interaction with the P4 pocket of BCL-XL, improving potency and selectivity. [ [] ] Additionally, rigidifying the pharmacophore contributes to increased activity. [ [] ] These findings underscore the importance of specific structural features for optimal BCL-XL inhibition.
Q8: What is known about the stability of this compound and are there strategies to improve its formulation?
A8: The provided research primarily focuses on the biological activity of this compound. Specific details regarding its stability under various conditions or formulation strategies to enhance its solubility or bioavailability are not extensively discussed.
Q9: In which models has this compound shown efficacy?
A9: this compound demonstrates potent in vitro activity against a range of cancer cell lines, including lymphoma, leukemia, myeloma, and small cell lung cancer, especially those dependent on BCL-XL for survival. [ [, , , , , , , , , ] ] In vivo studies using xenograft models further confirm its efficacy in inhibiting tumor growth, particularly in combination with other agents. [ [, , , , , , ] ]
Q10: What are the known resistance mechanisms to this compound?
A10: Research indicates that upregulation of other anti-apoptotic proteins, particularly MCL-1, can contribute to resistance to this compound. [ [, , ] ] Combining this compound with MCL-1 inhibitors shows promise in overcoming this resistance. [ [, , , ] ] Additionally, high BCL-XL expression in platelets underlies its on-target toxicity. [ [, ] ]
Q11: Does cross-resistance exist between this compound and other BCL-2 family inhibitors?
A11: Cross-resistance is a concern with BH3 mimetics. Cells resistant to venetoclax, a BCL-2 selective inhibitor, often exhibit increased MCL-1 or BCL-XL expression, rendering them less sensitive to this compound. [ [, , ] ] Combining inhibitors targeting different BCL-2 family members is a strategy to overcome this challenge. [ [, , , , , , ] ]
Q12: Are there strategies for improving the delivery of this compound or biomarkers to predict its efficacy?
A12: While the provided research doesn't delve into specific drug delivery strategies for this compound, it highlights the potential of BCL-XL expression as a biomarker for predicting sensitivity to the drug. [ [, , , ] ]
Q13: What analytical methods are used to characterize and quantify this compound?
A13: The research papers primarily focus on the biological effects of this compound. Details regarding specific analytical methods for its characterization, quantification, or quality control are not extensively provided.
Q14: Is there information on the environmental impact, solubility, or immunological responses associated with this compound?
A14: As a preclinical research compound, detailed information regarding these aspects of this compound is not readily available in the provided research papers.
Q15: What are the key milestones in the development of this compound and its potential for cross-disciplinary applications?
A15: Key milestones include its discovery through NMR fragment screening and structure-based optimization, demonstrating its potency and selectivity for BCL-XL. [ [] ] The identification of BCL-XL as a therapeutic target in various cancers and the development of this compound represents a significant advance. Its application extends beyond oncology, showing promise as a senolytic agent by selectively eliminating senescent cells. [ [, ] ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


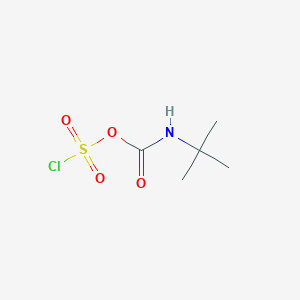
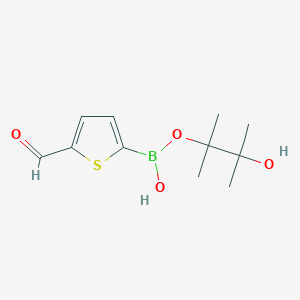
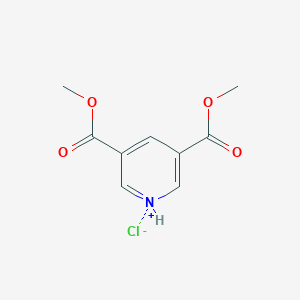
![[[N'-[(4R)-4-carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamimidoyl]amino]-oxidoazanium](/img/structure/B8055238.png)
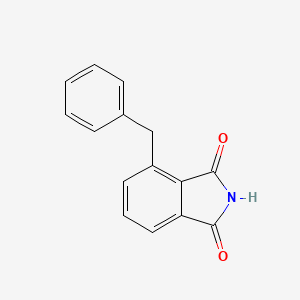


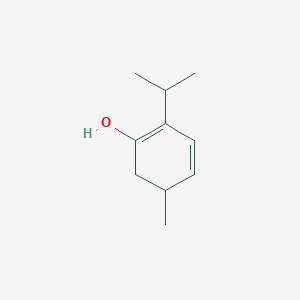

![[4-[2-(Azepan-1-yl)ethoxy]-1-benzyl-2-(4-hydroxyphenyl)-3-methylindol-5-yl] acetate](/img/structure/B8055287.png)
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(hydroxymethyl)phenyl]borinic acid](/img/structure/B8055288.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B8055298.png)
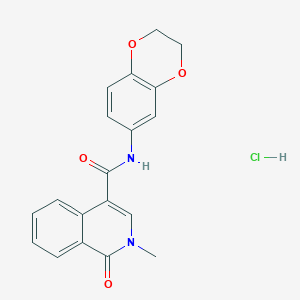
![4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B8055317.png)
